Diaminopropane

描述

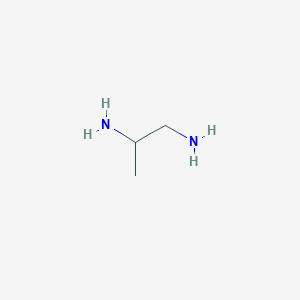

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHJOMMDDJHIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2, Array | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021761 | |

| Record name | 1,2-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2 Diaminopropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

248.9 °F at 760 mmHg (NTP, 1992), 119 °C | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

92 °F (NFPA, 2010), 33 °C c.c. | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble (NTP, 1992), Solubility in water: miscible | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2 | |

| Record name | Propylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

78-90-0 | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A4P522UGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 °F (NTP, 1992), -12 °C | |

| Record name | 1,2-PROPYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0942 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations of Diaminopropane

Traditional Synthesis Routes for Diaminopropane

Traditional manufacturing of this compound and its derivatives relies on established organic chemistry reactions, often utilizing petroleum-based starting materials and conventional catalytic processes.

Amination of Propan-1-ol

The direct synthesis of this compound via the amination of propan-1-ol is not a widely documented or common industrial route. Chemical literature more frequently describes the amination of diols, such as 1,3-propanediol, to produce the corresponding diamines. researchgate.net For instance, direct amination of alcohols with ammonia (B1221849) can be achieved using specific ruthenium catalysts, a process sometimes referred to as "hydrogen shuttling". d-nb.info However, the application of this method starting from propan-1-ol to yield this compound is not extensively detailed.

Reduction of Nitriles

A significant industrial method for producing 1,3-diaminopropane (B46017) involves the reduction of a nitrile intermediate. This process typically begins with acrylonitrile (B1666552). wikipedia.org

The synthesis proceeds in two main stages:

Amination of Acrylonitrile: Acrylonitrile is reacted with an excess of ammonia. This reaction yields aminopropionitrile.

Hydrogenation: The resulting aminopropionitrile is then subjected to catalytic hydrogenation to convert the nitrile group (-C≡N) into an amine group (-CH₂NH₂).

Table 1: Reaction Conditions for Nitrile Reduction to 1,3-Diaminopropane

| Parameter | Condition |

| Starting Material | Acrylonitrile |

| Reagents | Ammonia (NH₃), Hydrogen (H₂) |

| Intermediate | Aminopropionitrile |

| Catalyst | Cobalt or Nickel (fixed-bed) |

| Pressure | 10–20 MPa |

| Amination Temp. | 70–100 °C |

| Hydrogenation Temp. | 60–120 °C |

Reaction of 1,3-Diaminopropane with Chloroacetic Acid for 1,3-Diaminopropane-N,N'-diacetic Acid (DPDA)

1,3-Diaminopropane serves as a backbone for the synthesis of chelating agents like 1,3-Diaminopropane-N,N'-diacetic Acid (DPDA). The synthesis involves the N-alkylation of the diamine using chloroacetic acid. This type of reaction, known as carboxymethylation, is typically performed under basic (alkaline) conditions.

The general steps for this synthesis are:

Dissolving 1,3-diaminopropane in an aqueous solution.

Adding chloroacetic acid to the solution.

Adjusting the pH to basic levels with a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Heating the mixture to drive the reaction to completion.

Purifying the final product, often through crystallization.

This method is analogous to the synthesis of other aminopolycarboxylate chelating agents, such as the tetra-acetic acid derivatives of diamines. google.com

Reaction of 1,2-Diaminopropane (B80664) with Acetic Acid for 1,2-Diaminopropane Diacetate

The reaction between 1,2-diaminopropane and acetic acid is a straightforward acid-base neutralization. The two amine groups on the this compound molecule are basic, while the carboxylic acid group of acetic acid is acidic. When mixed, they form a salt, 1,2-diaminopropane diacetate.

The synthesis can be performed by mixing 1,2-diaminopropane with a stoichiometric amount of acetic acid (a 1:2 molar ratio). The reaction is exothermic. In a related preparation for ethylenediammonium diacetate, dry ethylenediamine (B42938) is dissolved in an ether solvent, and a solution of acetic acid in ether is added, leading to the crystallization of the diacetate salt.

Bio-based and Sustainable Synthesis of this compound

In response to the need for more sustainable chemical production, bio-based routes using renewable resources have been developed. These methods leverage metabolically engineered microorganisms to produce this compound from biomass.

Fermentation of Engineered Microorganisms (e.g., E. coli) from Renewable Biomass

Scientists have successfully engineered strains of the bacterium Escherichia coli (E. coli) to produce 1,3-diaminopropane from renewable biomass like glucose. Naturally occurring E. coli does not produce this chemical. The process involves introducing and optimizing a specific metabolic pathway within the microorganism.

Researchers at the Korea Advanced Institute of Science and Technology (KAIST) developed a metabolically engineered E. coli strain for this purpose. The key steps and findings of this research include:

Pathway Selection: By using in silico genome-scale metabolic modeling, an efficient biosynthetic pathway for producing 1,3-diaminopropane was identified.

Metabolic Engineering: This selected pathway was then introduced into the E. coli. Further metabolic engineering was applied to increase the production titer by approximately 21-fold.

Fermentation: Through fed-batch fermentation of the final engineered strain in a glucose minimal medium, a production titer of 13 grams per liter of 1,3-diaminopropane was achieved.

This bio-based process represents a significant step toward replacing traditional petroleum-based syntheses with a more sustainable alternative that utilizes renewable feedstocks.

Table 2: Bio-based Production of 1,3-Diaminopropane

| Parameter | Details |

| Microorganism | Engineered Escherichia coli (E. coli) |

| Feedstock | Renewable biomass (e.g., glucose) |

| Process | Fed-batch fermentation |

| Achieved Titer | 13 g/L |

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering plays a pivotal role in optimizing microbial hosts for the enhanced production of this compound. These strategies are centered on the rational modification of cellular metabolic pathways to channel precursors towards the desired product, improve pathway efficiency, and maintain cellular health for robust and sustained production.

Gene Overexpression (e.g., aspC) for Precursor Accumulation

A critical strategy for enhancing the production of this compound is to increase the intracellular pool of its precursors. In the context of the more efficient C4 pathway for 1,3-DAP synthesis, L-aspartate is the direct precursor. To bolster the supply of L-aspartate, metabolic engineering efforts have focused on the overexpression of key genes involved in its synthesis. nih.gov

Specifically, the overexpression of the aspC gene, which encodes aspartate aminotransferase, has been shown to be an effective strategy. researchgate.netewha.ac.krnih.gov This enzyme catalyzes the conversion of oxaloacetate and glutamate (B1630785) to L-aspartate and α-ketoglutarate. By increasing the expression of aspC, the metabolic flux is directed more strongly towards the accumulation of L-aspartate, thereby providing a larger substrate pool for the downstream enzymes of the 1,3-DAP synthesis pathway. nih.govresearchgate.net This approach, often combined with strains that have feedback-resistant aspartokinases, ensures a sustained and high-level supply of the necessary precursor, leading to significantly improved titers of 1,3-DAP. researchgate.netewha.ac.krnih.gov

Derivatization and Functionalization of this compound

This compound serves as a versatile building block in synthetic chemistry, amenable to a variety of derivatization and functionalization reactions. These modifications allow for the creation of a wide range of molecules with tailored properties and applications.

Formation of Schiff Bases from this compound

A prominent chemical transformation of this compound is its reaction with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. This condensation reaction involves the nucleophilic attack of the primary amine groups of this compound on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an imine or azomethine (-C=N-) functional group.

The formation of Schiff bases from this compound is a straightforward and efficient process, often proceeding with high yields under mild conditions. These reactions are of significant interest as the resulting Schiff base ligands can readily coordinate with various metal ions to form stable metal complexes.

Condensation with Aldehydes (e.g., Salicylaldehyde (B1680747), Benzaldehyde)

The condensation of this compound with aromatic aldehydes, such as salicylaldehyde and benzaldehyde (B42025), is a well-established method for the synthesis of Schiff bases. eurekalert.org Typically, the reaction is carried out by mixing the this compound and the respective aldehyde in a suitable solvent, often with gentle heating to facilitate the reaction.

For instance, the reaction of 1,3-diaminopropane with salicylaldehyde or benzaldehyde in a 1:2 molar ratio leads to the formation of bis-Schiff bases, where both primary amine groups of the this compound have reacted with an aldehyde molecule. eurekalert.org The resulting Schiff bases are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, which confirm the presence of the characteristic imine bond. eurekalert.org

The reaction conditions for the synthesis of these Schiff bases can be varied. While traditional methods often employ organic solvents, greener synthetic approaches using water as the reaction medium have also been developed, offering advantages such as reduced reaction times and byproducts. The choice of aldehyde can influence the properties of the resulting Schiff base, with substituents on the aromatic ring of the aldehyde affecting the electronic and steric characteristics of the final molecule.

Reactions with 3-Methoxysalicylaldehyde for Salen Ligands

The condensation reaction between 1,2-diaminopropane or 1,3-diaminopropane and 3-methoxysalicylaldehyde serves as a foundational method for the synthesis of Salen-type Schiff base ligands. nih.govelsevierpure.com These tetradentate ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. elsevierpure.com

The synthesis of N,N′-bis(3-methoxysalicylaldehyde)-1,2-diaminopropane (H2La) is achieved by reacting 3-methoxysalicylaldehyde with 1,2-diaminopropane in a 2:1 molar ratio. nih.govelsevierpure.com The reaction is typically carried out in an ethanol (B145695) solution, often with the addition of a few drops of concentrated hydrochloric acid as a catalyst. nih.gov The mixture is refluxed for several hours under magnetic stirring, and the progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov The resulting Salen ligand precipitates from the solution and can be isolated. nih.govelsevierpure.com Spectroscopic characterization using methods such as FT-IR, UV-Vis, ¹H-NMR, and ¹³C-NMR confirms the formation of the Schiff base, with the characteristic azomethine (C=N) group. nih.govelsevierpure.com These ligands can then be used to synthesize binuclear lanthanum complexes, which exhibit potential applications in various fields due to their unique chemical and structural features. nih.govelsevierpure.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 3-Methoxysalicylaldehyde | 1,2-Diaminopropane | N,N′-bis(3-methoxysalicylaldehyde)-1,2-diaminopropane (H2La) | Ethanol, cat. HCl, reflux |

| 3-Methoxysalicylaldehyde | 1,3-Diaminopropane | N,N′-bis(3-methoxysalicylaldehyde)-1,3-diaminopropane | Ethanol, reflux |

Derivatives with 2-Acetyl Ferrocene (B1249389)

This compound reacts with 2-acetyl ferrocene to form ferrocene-containing Schiff base ligands. A novel bidentate Schiff base ligand has been synthesized through the condensation of 1,3-diaminopropane with 2-acetyl ferrocene. The synthesis and characterization of this ligand and its transition metal chelates (including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) have been reported.

The formation of the Schiff base is confirmed through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and UV–Vis, as well as elemental analysis. Theoretical studies using density functional theory (DFT) have been employed to optimize the molecular and electronic structure of the free ligand, providing insights into its coordination sites. Spectroscopic data suggest that the Schiff base ligand coordinates with the metal ions through the imine nitrogen atoms. These ferrocene-based Schiff base complexes are subjects of research for their potential biological activities, including antimicrobial and anticancer properties.

| Reactant 1 | Reactant 2 | Product Type | Characterization Methods |

| 1,3-Diaminopropane | 2-Acetyl Ferrocene | Ferrocene-based Schiff base ligand | ¹H NMR, ¹³C NMR, FT-IR, UV–Vis, Elemental Analysis |

N-Substitution and Acylation of this compound Derivatives

The amino groups of this compound and its derivatives are readily susceptible to N-substitution and acylation reactions, leading to a diverse range of functionalized molecules. A notable example is the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which serve as amide isosteres of 1,3-diacylglycerols. scielo.org.mx These compounds are prepared by treating 1,3-diaminopropan-2-ol with acid chlorides in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine. scielo.org.mx This acylation reaction typically proceeds in solvents like ether or tetrahydrofuran (B95107) (THF) and yields the desired diacyl derivatives in the range of 50-79%. scielo.org.mx

The secondary alcohol group on the N,N'-diacyl-1,3-diaminopropan-2-ol backbone can be further acylated using various carboxylic acids, including fatty acids, N-protected amino acids, and drug compounds. scielo.org.mx This subsequent acylation can be achieved through different methods, such as using acid chlorides, symmetrical anhydrides, or isopropenyl chloroformate, with yields ranging from 56% to 76%. scielo.org.mx These synthetic strategies allow for the creation of a library of lipid isosteres with potential applications in biological studies.

| Starting Material | Reagent | Product | Yield |

| 1,3-Diaminopropan-2-ol | Acid Chlorides | N,N'-diacyl-1,3-diaminopropan-2-ols | 50-79% scielo.org.mx |

| N,N'-diacyl-1,3-diaminopropan-2-ol | Carboxylic Acids (various acylation methods) | 2-Acyl-N,N'-diacyl-1,3-diaminopropan-2-ols | 56-76% scielo.org.mx |

Modification of Nanoparticle Surfaces with this compound

This compound can be utilized to functionalize the surfaces of nanoparticles, imparting new chemical properties and enabling further modifications. researchgate.net A one-step pulsed laser oxidative pyrolysis method has been employed to synthesize maghemite-based nanoparticles with surfaces functionalized with nitrogen-containing groups derived from 1,3-diaminopropane. researchgate.net

In this process, iron pentacarbonyl is used as the precursor, air as the oxidant, and ethylene (B1197577) as a laser energy transfer agent. researchgate.net The introduction of 1,3-diaminopropane vapors into the reaction mixture results in the formation of nanoparticles with iron oxide cores surrounded by a carbonaceous shell containing nitrogenated functional groups. researchgate.net The presence of amino groups on the nanoparticle surface is significant as they can act as linkers for the subsequent attachment of various biomolecules through the formation of imine or amide bonds. researchgate.net Characterization techniques such as X-ray diffraction (XRD), energy-dispersive X-ray spectroscopy (EDX), Fourier-transform infrared spectroscopy (FTIR), and transmission electron microscopy (TEM) are used to confirm the structure and composition of the functionalized nanoparticles. researchgate.net

| Nanoparticle | Surface Modifier | Synthesis Method | Key Feature |

| Iron Oxide | 1,3-Diaminopropane | Pulsed Laser Oxidative Pyrolysis | Nitrogen-based functionalized surface researchgate.net |

Synthesis of this compound-Appended Metal-Organic Frameworks (MOFs)

This compound derivatives can be postsynthetically appended to the open metal sites of metal-organic frameworks (MOFs), significantly enhancing their properties for applications such as carbon dioxide capture. researchgate.netresearchhub.comshahucollegelatur.org.in A prominent example is the functionalization of Mg₂(dobpdc) (dobpdc⁴⁻ = 4,4′-dioxidobiphenyl-3,3′-dicarboxylate) with 2,2-dimethyl-1,3-diaminopropane (dmpn). researchgate.netresearchhub.comshahucollegelatur.org.in

The resulting material, dmpn–Mg₂(dobpdc), exhibits a remarkable step-shaped adsorption of CO₂ from simulated coal flue gas at 40 °C. researchgate.netresearchhub.comshahucollegelatur.org.in This cooperative adsorption mechanism is attributed to the formation of ammonium (B1175870) carbamate (B1207046) chains along the hexagonal channels of the MOF. researchgate.net A key advantage of this system is the near-complete desorption of CO₂ upon heating to 100 °C, which allows for a high CO₂ working capacity with a modest 60 °C temperature swing. researchgate.netresearchhub.comshahucollegelatur.org.in This material has demonstrated stability over numerous humid adsorption/desorption cycles. researchhub.comshahucollegelatur.org.in Solid-state ¹³C NMR spectroscopy and single-crystal X-ray diffraction studies on an analogous zinc framework have provided evidence for the formation of both ammonium carbamates and carbamic acid pairs upon CO₂ adsorption. researchhub.comshahucollegelatur.org.in

| MOF | Appended Diamine | Application | Key Finding |

| Mg₂(dobpdc) | 2,2-dimethyl-1,3-diaminopropane (dmpn) | CO₂ Capture | High working capacity with a modest temperature swing researchgate.netresearchhub.comshahucollegelatur.org.in |

| Mn₂(dobpdc) | This compound derivatives | CO₂ Capture | Enhanced stability against diamine loss during regeneration magritek.com |

Synthesis of N-Octadecyl-1,3-Diaminopropane

N-octadecyl-1,3-diaminopropane is a long-chain alkyl diamine. One common method for its preparation involves the reaction of n-octadecylamine with acrylonitrile, followed by the hydrogenation of the resulting nitrile intermediate. A related compound, N-oleyl-1,3-diaminopropane, is synthesized by reacting oleylamine (B85491) with acrylonitrile to form the corresponding aminonitrile, which is then reduced. This reduction is typically carried out using a catalyst such as Raney nickel under a hydrogen atmosphere. The resulting N-oleyl-1,3-diaminopropane has applications as a component in corrosion inhibitor formulations. chemicalbook.com Another synthetic approach for long-chain N-alkyldiamines involves the reaction of the corresponding long-chain amine with an appropriate haloalkylamine.

| Precursor 1 | Precursor 2 | Product |

| n-Hexadecylamine | Acrylonitrile (followed by hydrogenation) | N-Hexadecyl-1,3-diaminopropane |

| Stearylamine | Acrylonitrile (followed by hydrogenation) | N-Octadecyl-1,3-diaminopropane scielo.org.mx |

Coordination Chemistry of Diaminopropane

Diaminopropane as a Ligand in Metal Complexes

This compound exists as two primary isomers: 1,2-diaminopropane (B80664) and 1,3-diaminopropane (B46017). Both isomers act as effective ligands, with their coordination behavior influenced by the positioning of the two amino groups.

Bidentate Ligand Behavior

Both 1,2-diaminopropane and 1,3-diaminopropane commonly function as bidentate ligands, coordinating to a central metal ion through the lone pairs of electrons on the two nitrogen atoms. This chelation results in the formation of a stable five-membered ring in the case of 1,2-diaminopropane and a six-membered ring with 1,3-diaminopropane. This bidentate coordination is a fundamental aspect of their chemistry, leading to the formation of various complex ions.

A well-known example is the formation of complexes similar to tris(ethylenediamine)cobalt(III), where three this compound ligands coordinate to a cobalt(III) ion in an octahedral geometry. ias.ac.in The chirality of 1,2-diaminopropane introduces additional stereoisomerism in these complexes. ias.ac.in Similarly, 1,3-diaminopropane forms stable bidentate complexes with transition metals such as platinum(II) and palladium(II). uci.edu In these complexes, the this compound ligand occupies two coordination sites, with other ligands completing the coordination sphere of the metal ion. uci.edu The stability of the resulting chelate ring is a key factor driving the formation of these complexes.

Tetradentate Coordination in Salen Ligands

This compound serves as a crucial building block for the synthesis of tetradentate Schiff base ligands, particularly Salen-type ligands. These ligands are typically formed through the condensation reaction of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. When 1,2-diaminopropane or 1,3-diaminopropane is used, the resulting Salen-type ligand, often abbreviated as "salpn," possesses a flexible backbone that allows it to wrap around a metal ion, coordinating through two nitrogen and two oxygen donor atoms. nih.gov

The resulting metal complexes often exhibit a square planar or distorted square planar geometry around the metal center. researchgate.net The use of chiral 1,2-diaminopropane can lead to the formation of chiral Salen complexes, which have applications in asymmetric catalysis. The versatility of the Salen framework allows for the synthesis of a wide range of complexes with various transition metals, including manganese, cobalt, nickel, and copper. researchgate.net

Coordination Modes of this compound Derivatives (e.g., DPDA)

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes containing this compound ligands is typically achieved by reacting a metal salt with the this compound ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

A wide range of transition metal complexes with this compound have been synthesized and studied. For instance, platinum(II) and palladium(II) complexes with 1,3-diaminopropane have been prepared and characterized using elemental analysis, IR, UV, and NMR spectroscopy, as well as mass spectrometry. uci.edu X-ray diffraction studies have confirmed the bidentate coordination of the 1,3-diaminopropane ligand in these square planar complexes. uci.edu

Similarly, Schiff base complexes derived from 1,2-diaminopropane and substituted salicylaldehydes have been synthesized with transition metals such as manganese(III), cobalt(II), and nickel(II). researchgate.net These complexes have been characterized by techniques including elemental analysis, FT-IR, UV-visible spectroscopy, and single-crystal X-ray crystallography, which revealed a distorted square planar geometry around the nickel center in one example. researchgate.net Cobalt complexes containing 1,3-diaminopropane (referred to as trimethylenediamine) have also been known for a considerable time. wikipedia.org

Below is a table summarizing some examples of transition metal complexes with this compound ligands:

| Metal Ion | This compound Isomer | Other Ligands | Complex Formula | Geometry | Reference(s) |

| Platinum(II) | 1,3-diaminopropane | 4-toluenesulfonyl-L-valine dianion | [Pt(1,3-dap)(TsvalNO)] | Square Planar | uci.edu |

| Palladium(II) | 1,3-diaminopropane | 4-toluenesulfonyl-L-alanine dianion | [Pd(1,3-dap)(TsalaNO)]·1.5H₂O | Square Planar | uci.edu |

| Nickel(II) | 1,2-diaminopropane | Schiff base from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) | [NiL]₂ (dimeric) | Distorted Square Planar | researchgate.net |

| Manganese(III) | 1,2-diaminopropane | Schiff base from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde | [MnL] | Not specified | researchgate.net |

| Cobalt(II) | 1,2-diaminopropane | Schiff base from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde | [CoL] | Not specified | researchgate.net |

Rare-Earth Ion Complexes

The coordination chemistry of this compound with rare-earth ions has also been explored, particularly in the context of forming larger, more complex structures. For example, binuclear lanthanum(III) complexes have been synthesized using Salen-type ligands derived from 1,2-diaminopropane and 3-methoxysalicylaldehyde. Spectroscopic studies, including ¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis, have been used to characterize these complexes and suggest the coordination of the Salen ligand to the lanthanum ions.

Additionally, derivatives of 1,3-diaminopropane have been used to synthesize complexes with other rare-earth elements. For instance, 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid has been used to form complexes with various rare-earth elements. The larger ionic radii and higher coordination numbers preferred by rare-earth ions often lead to the formation of complexes with more intricate structures and higher coordination numbers compared to transition metal complexes.

The following table provides an example of a rare-earth ion complex involving a this compound-derived ligand:

| Metal Ion | This compound Derivative | Other Ligands | Complex Formula | Proposed Geometry | Reference(s) |

| Lanthanum(III) | N,N′-bis(3-methoxysalicylaldehyde)-1,2-diaminopropane | Nitrate (B79036), Hydroxide, Aqua | [La₂(H₂Lᵃ)(NO₃)₂(OH)₂(OH₂)₄] | Octahedral |

Lanthanum Complexes with Salen Ligands

The coordination chemistry of lanthanum with Salen-type ligands derived from this compound has been a subject of significant research. Studies have focused on the synthesis and characterization of binuclear lanthanum complexes. For instance, novel binuclear lanthanum complexes have been synthesized using Salen ligands derived from the condensation of 3-methoxysalicylaldehyde with 1,2-diaminopropane (H₂Lᵃ) and ethylenediamine (B42938) (H₂Lᵇ). nih.govchemmethod.com These reactions yield complexes with the general formula [La₂(H₂Lᵃ)(NO₃)₂(OH)₂(OH₂)₄] and [La₂(H₂Lᵇ)(NO₃)₂(OH)₂(OH₂)₄]. nih.govchemmethod.com Spectroscopic studies, including FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Vis, have been employed to characterize these compounds, suggesting the bidentate behavior of the Salen ligands. nih.govchemmethod.com

Similarly, the reaction of N,N′-bis(3-ethoxysalicylidene)propylene-1,3-diamine (H₂EtOsalpr) with lanthanide nitrate salts, including lanthanum, results in dimeric structures. mdpi.com These complexes have the general formula [Ln(H₂EtOsalpr)(NO₃)₂(Etvain)]₂, where the H₂EtOsalpr ligand bridges two lanthanide ions. mdpi.com An interesting aspect of this reaction is the partial hydrolysis of the Salen-type ligand, leading to the coordination of deprotonated 3-ethoxysalicylaldehyde (B1293910) (Etvain) to the lanthanide ion. mdpi.com

In some instances, Salen-type ligands derived from this compound can act as neutral ligands, coordinating to the lanthanum ion through oxygen atoms without the involvement of the nitrogen atoms. researchgate.net This highlights the versatile coordination behavior of these ligand systems with lanthanum. The high Lewis acidity and variable coordination numbers of the La(III) ion allow it to bind effectively with hard donor atoms like oxygen and nitrogen, which are present in Salen-type ligands. novapublishers.com

Table 1: Examples of Lanthanum Complexes with Salen Ligands Derived from this compound

| Diamine Precursor | Salen Ligand | Complex Formula | Reference |

| 1,2-Diaminopropane | N,N′-bis(3-methoxysalicylaldehyde)-1,2-diaminopropane (H₂Lᵃ) | [La₂(H₂Lᵃ)(NO₃)₂(OH)₂(OH₂)₄] | nih.govchemmethod.com |

| 1,3-Diaminopropane | N,N′-bis(3-ethoxysalicylidene)propylene-1,3-diamine (H₂EtOsalpr) | [La(H₂EtOsalpr)(NO₃)₂(Etvain)]₂ | mdpi.com |

Gold(III) Complexes

Gold(III) complexes incorporating this compound ligands have been synthesized and characterized, often exhibiting a distinct coordination geometry. Research has shown the formation of mixed-ligand gold(III) complexes of the type [(DACH)Au(pn)]Cl₃, where DACH is 1,2-diaminocyclohexane and pn is 1,3-diaminopropane. nih.gov The molecular structure of these complexes, as determined by X-ray diffraction analysis, reveals that the gold(III) center adopts a distorted square-planar geometry. nih.govnih.gov In these structures, the this compound ligand is strongly bound to the gold(III) center through its nitrogen donor atoms. nih.gov

Dinuclear gold(III) complexes with 1,3-diaminopropane have also been synthesized, such as Au₂(HL)(L)₂₃(OH), where HL represents 1,3-diaminopropane. researchgate.netresearchgate.net X-ray diffraction data for this complex show a structure consisting of the complex cation [Au₂(HL)(L)₂]⁴⁺ with two amide bridges. researchgate.net The coordination environment around the gold(III) centers in such complexes is typically square planar.

The stability and reactivity of these gold(III)-diaminopropane complexes have been investigated, contributing to the broader understanding of gold(III) coordination chemistry, which is of interest for potential applications in medicine and catalysis. rsc.orgresearchgate.net

Table 2: Selected Gold(III) Complexes with this compound Ligands

| This compound Ligand | Other Ligands | Complex Formula | Geometry | Reference |

| 1,3-Diaminopropane | 1,2-Diaminocyclohexane | [(DACH)Au(pn)]Cl₃ | Distorted Square Planar | nih.gov |

| 1,3-Diaminopropane | - | Au₂(HL)(L)₂₃(OH) | Square Planar | researchgate.netresearchgate.net |

Group 2 Metal Complexes (Be-Sr)

The coordination chemistry of this compound with Group 2 metals (Beryllium, Magnesium, Calcium, and Strontium) has been explored, particularly with bulky 1,3-diamidopropane ligands. researchgate.netsigmaaldrich.com The synthesis of these complexes often involves the deprotonation of the this compound derivative followed by reaction with a metal halide or alkyl source. researchgate.net

For example, the reaction of lithium 1,3-diamidopropane with BeBr₂(OEt₂)₂ yields the diamido beryllium complex [(TripNCN)Be(OEt₂)], where TripNCN is a bulky diamidopropane ligand. researchgate.net Similarly, magnesium complexes such as [(TCHPNCN)Mg(THF)₂] have been synthesized through deprotonation reactions. researchgate.net

Salt metathesis reactions have been employed to create calcium and strontium complexes. The reaction of alkali metal salts of the bulky diamidopropane ligand with CaI₂ or SrI₂ leads to the formation of THF adducts, namely [(TCHPNCN)Ca(THF)₃] and [(TCHPNCN)Sr(THF)₄]. researchgate.net The differing number of coordinated THF ligands in these complexes is attributed to the different ionic radii of the metal ions. researchgate.net These studies demonstrate the utility of 1,3-diaminopropane derivatives in synthesizing a range of Group 2 metal complexes with varying coordination environments. researchgate.netsigmaaldrich.com

Table 3: Coordination of THF in Group 2 Metal Complexes with a Bulky 1,3-Diamidopropane Ligand

| Metal Ion | Complex Formula | Number of THF Ligands | Reference |

| Mg | [(TCHPNCN)Mg(THF)₂] | 2 | researchgate.net |

| Ca | [(TCHPNCN)Ca(THF)₃] | 3 | researchgate.net |

| Sr | [(TCHPNCN)Sr(THF)₄] | 4 | researchgate.net |

Structural Aspects of this compound Coordination Compounds

Octahedral Geometry in Metal Complexes

This compound, particularly 1,3-diaminopropane, readily forms stable six-membered chelate rings with metal ions, facilitating the formation of octahedral complexes. nih.gov In the crystal structure of bis(1,3-diaminopropane-κ²N,N′)bis[2-(4-nitrophenyl)acetato-κO]cadmium, the Cd(II) atom is octahedrally coordinated by four nitrogen atoms from two bidentate 1,3-diaminopropane ligands and two oxygen atoms from two monodentate acetate (B1210297) groups. nih.gov The 1,3-diaminopropane ligands in this complex adopt a chair conformation. nih.gov

Similarly, a zinc(II) complex with the same ligands, [Zn(C₈H₆NO₄)₂(C₃H₁₀N₂)₂], also exhibits an octahedral coordination geometry around the Zn(II) center, which is located on a center of symmetry. researchgate.net The coordination sphere is completed by two 1,3-diaminopropane ligands and two nitrophenylacetate ligands. researchgate.net

Copper(II) also forms octahedral complexes with 1,3-diaminopropane. In the complex dinitrato bis(1,3-diaminopropane) copper(II), the Cu(II) atom has a distorted octahedral coordination sphere. mahendrapublications.com This distortion is a manifestation of the Jahn-Teller effect, which is characteristic of d⁹ copper(II) complexes. mahendrapublications.com The equatorial plane is occupied by the nitrogen atoms of the two 1,3-diaminopropane ligands. mahendrapublications.com

Furthermore, cobalt(II) and magnesium(II) form octahedral complexes with 1,3-propanediamine-N,N,N′,N′-tetraacetate (1,3-pdta) type ligands. tandfonline.com These studies indicate that the octahedral geometry is a common and stable arrangement for metal complexes involving the chelating 1,3-diaminopropane ligand.

Square Planar Geometry in Palladium(II) and Copper(II) Complexes

Square planar geometry is a prevalent coordination geometry for d⁸ metal ions like Palladium(II) and is also observed in some Copper(II) complexes. Palladium(II) complexes with this compound derivatives often exhibit a distorted square-planar configuration. For instance, in a palladium(II) complex with 2,2'-dipyridylamine (B127440) and a serine derivative, the palladium(II) cation is four-coordinated in a distorted square-planar geometry by two nitrogen atoms from the dipyridylamine ligand and one nitrogen and one oxygen atom from the serine derivative. sibran.ru The coordination plane in some palladium(II) α-diimine complexes can show a slight tetrahedral distortion from a perfect square-planar geometry. nih.gov

Copper(II), a d⁹ metal ion, can also adopt square planar or distorted square planar geometries. While often found in octahedral environments due to the Jahn-Teller effect, true square planar coordination can occur. stackexchange.com More commonly, a tetrahedrally distorted square planar geometry is observed. nih.govmdpi.com The degree of distortion from a perfect square planar arrangement can be influenced by the nature of the ligands. For example, in a series of copper(II) complexes with Schiff bases, geometries ranging from perfect square-planar to distorted square-planar and square-pyramidal were observed. nih.gov The flexibility of the coordination sphere of copper(II) allows for these variations in geometry.

Impact of Diamine Structure on Complex Geometry

The structure of the this compound ligand, including the length of the carbon chain between the amino groups and the presence of substituents, has a significant impact on the geometry of the resulting metal complexes. The difference between 1,2-diaminopropane and 1,3-diaminopropane lies in the size of the chelate ring they form upon coordination: a five-membered ring for 1,2-diaminopropane and a six-membered ring for 1,3-diaminopropane. The six-membered ring formed by 1,3-diaminopropane is generally less strained than the five-membered ring of 1,2-diaminopropane, which can influence the stability and geometry of the complex.

For instance, in Salen-type complexes, a more flexible linker between the two imine nitrogens, such as the three-carbon chain of 1,3-diaminopropane, can lead to a tetrahedral coordination sphere, whereas a more rigid linker like the two-carbon chain of ethylenediamine (or 1,2-diaminopropane) tends to enforce a square-planar geometry.

Interactions with Metal Ions (e.g., Diamine-Mn, Diamine-Mg)

This compound, existing as 1,2-diaminopropane or 1,3-diaminopropane isomers, functions as a versatile bidentate ligand, readily forming coordination complexes with a variety of metal ions through its two primary amine groups. The chelate effect, where a multidentate ligand binds to a central metal ion to form a ring structure, contributes to the stability of these complexes. The interactions with manganese (Mn) and magnesium (Mg) ions are of particular interest due to their biological and chemical significance.

Manganese (Mn) Interactions: Manganese ions, particularly Mn(II) and Mn(III), form stable complexes with this compound. Spectrophotometric studies in methanol (B129727) have been used to determine the stability constants for Mn(II) complexes with 1,3-propanediamine (pn). These studies show the formation of both mono-complexes, [Mn(pn)]²⁺, and bis-complexes, [Mn(pn)₂]²⁺. mdpi.com The formation constants indicate a strong affinity between the Mn(II) ion and the ligand. mdpi.com For instance, a solution with equimolar concentrations of Mn(II) and 1,3-propanediamine results in approximately 70% of the manganese ions forming the [Mn(pn)]²⁺ complex. mdpi.com

The stability of these complexes can be quantified by their formation constants, as detailed in the table below.

| Complex Species | Logarithmic Formation Constant (log β) |

| [Mn(II)(1,3-propanediamine)]²⁺ | 5.08 |

| [Mn(II)(1,3-propanediamine)₂]²⁺ | 8.66 |

| Data sourced from spectrophotometric studies in methanol at 293 K. mdpi.com |

Structurally, manganese complexes with ligands derived from this compound often adopt octahedral or distorted octahedral geometries. For example, mononuclear Mn(III) complexes have been synthesized using Schiff-base ligands derived from the reaction of 1,2-diaminopropane with substituted 2-hydroxybenzaldehydes. nih.gov X-ray crystallography of these complexes reveals a slightly distorted octahedral environment around the manganese center. nih.gov

Magnesium (Mg) Interactions: Magnesium(II) ions also coordinate with this compound and its derivatives. Research into Mg(II) complexes with ligands like 2,2-dimethyl-1,3-propanediamine-N,N,N′,N′-tetraacetate (2,2-diMe-1,3-pdta) demonstrates the formation of octahedral complexes. chemrxiv.org In these structures, the ligand coordinates to the metal ion through two nitrogen and four oxygen atoms. chemrxiv.org The resulting complex units can be composed of [Mg(2,2-diMe-1,3-pdta)]²⁻ and [Mg(H₂O)₅O]²⁺ octahedra that are bridged by a carboxylate group. chemrxiv.org The coordination of organic and amino acid ligands to magnesium is often inner-sphere, though the high degree of hydration of the Mg²⁺ ion can also lead to outer-sphere coordination involving a hexaaquo-magnesium core.

Applications of this compound Coordination Complexes

The ability of this compound to form stable chelate complexes with various metals has led to their application in diverse fields, ranging from industrial catalysis to medicine.

Catalysis and Functional Materials

This compound-derived ligands are integral to the synthesis of coordination complexes used in catalysis and the development of functional materials. A prominent example involves salen-type ligands. The ligand N,N′-disalicylidene-1,2-propanediamine (salpn), synthesized from 1,2-diaminopropane, forms metal complexes that are used as metal deactivating additives in motor oils and fuels. wikipedia.orgwikipedia.org

In catalysis, manganese-containing salen complexes are known to catalyze the asymmetric epoxidation of alkenes. wikipedia.org The chirality introduced by the 1,2-diaminopropane backbone is crucial for achieving enantioselectivity in these transformations. wikipedia.org

Furthermore, this compound serves as a building block for polymers and functional materials. It is used as a cross-linking agent for epoxy resins and as a precursor for polyamides (nylons), which have applications as engineering plastics and adhesives. wikipedia.org The bifunctional nature of this compound allows it to react with dicarboxylic acids to form these robust polymer chains. wikipedia.org

Bio-inorganic Chemistry and Medicinal Applications

The coordination complexes of this compound have shown significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.

A notable area of research is the development of platinum-based anticancer drugs. A series of novel platinum(II) complexes incorporating 2-hydroxy-1,3-propanediamine have been synthesized and evaluated for their cytotoxic activity. These complexes, such as cis-[Pt(HO-pda)(CBDCA)] (where HO-pda is 2-hydroxy-1,3-propanediamine and CBDCA is 1,1-cyclobutane dicarboxylate), have demonstrated significant cytotoxicity against several human tumor cell lines. One such complex was found to be more active than the widely used drug carboplatin (B1684641) and also showed activity against a cisplatin-resistant cell line, indicating it may have less cross-resistance.

In addition to anticancer applications, this compound complexes have been investigated for their antimicrobial properties. Cobalt(II) and magnesium(II) complexes with a 1,3-propanediamine derivative (2,2-diMe-1,3-pdta) were evaluated for their activity against various bacteria and Candida species. chemrxiv.org this compound itself is also used as a precursor in the synthesis of pharmaceuticals, including cholinesterase inhibitors and thrombosis inhibitors.

Supramolecular Self-assembled Entities

This compound and its derivatives are effective building blocks for the construction of supramolecular architectures and coordination polymers through self-assembly processes. These processes are governed by non-covalent interactions, including coordination bonds and hydrogen bonding.

The amino groups of the this compound ligand are capable of forming hydrogen bonds, which play a crucial role in directing the assembly of larger structures. In a copper(II) complex containing 1,3-diaminopropane and salicylate (B1505791) ligands, intramolecular hydrogen bonding influences the geometry of the complex, while intermolecular hydrogen bonds link the individual complex units into a larger network. researchgate.net

This ability to form extended networks leads to the creation of coordination polymers, which are infinite one-, two-, or three-dimensional structures. For instance, a derivative of 1,3-diaminopropane has been used to synthesize a 2D coordination polymer with nickel(II), where the metal centers are bridged by azide (B81097) ligands, resulting in an infinite bidimensional network with specific magnetic properties. acs.org

Furthermore, manganese(III) complexes derived from 1,2-diaminopropane have been used to form self-assembled monolayers on nanostructured zinc oxide thin films. nih.gov This demonstrates the potential for these complexes to be integrated into functional materials and devices through controlled self-assembly at interfaces. nih.gov

Polymer Science and Material Applications of Diaminopropane

Monomer in Polymer Synthesis

The bifunctional nature of diaminopropane, possessing two reactive amine groups, makes it an ideal monomer for step-growth polymerization. It reacts with complementary difunctional monomers, such as dicarboxylic acids or their derivatives, to form long-chain polymers. Both 1,2-diaminopropane (B80664) and 1,3-diaminopropane (B46017) are utilized in these syntheses, leading to polymers with distinct properties.

This compound is a key monomer in the synthesis of certain polyamides, commonly known as nylons. These polymers are formed through the condensation reaction between a diamine and a dicarboxylic acid or its derivative. sciencedaily.comrenewable-carbon.eunih.gov The resulting amide linkages -(-CO-NH-)- create strong intermolecular hydrogen bonds, imparting nylons with high strength, toughness, and thermal stability. weebly.comosti.gov

The use of 1,3-diaminopropane, in particular, has been explored for creating novel polyamides. For instance, a series of aliphatic polyamides (PA310, PA312, PA314, and PA316) were synthesized using 1,3-propanediamine and various dicarboxylic acids. rsc.org However, the high reactivity of 1,3-propanediamine presents challenges in achieving high molecular weights due to side reactions like deamination at elevated temperatures. rsc.org To overcome such challenges, alternative polymerization methods have been developed. A low-pressure melt process has been successfully employed for the preparation of polyamides from the ester-amine interchange reaction between a diester of a dicarboxylic acid, such as diphenyl isophthalate, and 1,3-diaminopropane. google.com This method allows for the formation of oligomers at a lower initial temperature before proceeding to higher temperatures to achieve high molecular weight polymers. google.com

Table 1: Properties of Polyamides Synthesized with 1,3-Diaminopropane

| Polyamide | Dicarboxylic Acid Used | Melting Point (°C) | Molecular Weight (Mn, kg/mol) |

|---|---|---|---|

| PA310 | Sebacic acid | 196 - 216 | - |

| PA312 | Dodecanedioic acid | 196 - 216 | 26 |

| PA314 | Tetradecanedioic acid | 196 - 216 | - |

| PA316 | Hexadecanedioic acid | 196 - 216 | - |

Data sourced from a study on high molecular weight aliphatic polyamides based on 1,3-propanediamine. rsc.org

This compound is also utilized as a monomer for the synthesis of aliphatic polyimides. sigmaaldrich.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. asianpubs.orgvt.edu While aromatic polyimides are more common, fully aliphatic polyimides (APIs) offer unique properties such as improved solubility, transparency, and lower dielectric constants, making them suitable for applications in microelectronics and photoelectronic devices. semanticscholar.orgresearchgate.net

The synthesis of APIs typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu However, one-step syntheses at elevated temperatures have also been employed. semanticscholar.orgresearchgate.net Research has shown the synthesis of a series of APIs from bicyclo(2,2,2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BOCA) and various aliphatic diamines. semanticscholar.orgresearchgate.net These APIs demonstrated well-controlled molecular weights, good transparency, and high glass transition temperatures. semanticscholar.orgresearchgate.net

In the realm of thermosetting polymers, this compound isomers serve as important components in epoxy resin formulations. sciencedaily.comrenewable-carbon.eu Epoxy resins, upon curing, form a three-dimensional cross-linked network that provides excellent mechanical strength, chemical resistance, and adhesion. nih.govdelamine.comresearchgate.net Amines and their derivatives are the most diverse and widely used group of curing agents for epoxy resins. pcimag.com

A novel application of this compound derivatives is in the synthesis of polyesters containing Schiff-base units. revistapolimeros.org.brscielo.brredalyc.orgresearchgate.net Schiff bases, which contain a -C=N- imine group, can impart unique properties to polymers, such as thermal stability, conductivity, and liquid crystal behavior. scielo.brredalyc.org

A specific example involves the synthesis of a new polyester (B1180765) from a Schiff base derived from 2,2-dimethyl-1,3-diaminopropane and 4-hydroxybenzaldehyde. revistapolimeros.org.brscielo.brredalyc.orgresearchgate.net This diol monomer, Bis(4-hydroxybenzilaldehid)-2,2-dimethyl-1,3-propildiimine (H2HB2P), was then polymerized with 1,4-benzenedicarbonyl dichloride via solution polycondensation. revistapolimeros.org.brscielo.brredalyc.orgresearchgate.net The resulting polyester exhibited good thermal stability and, importantly, enhanced solubility in aprotic polar solvents due to the flexible aliphatic structure introduced by the this compound derivative. scielo.brredalyc.org

Table 2: Properties of a Polyester Containing a 2,2-dimethyl-1,3-diaminopropane Schiff-Base Unit

| Property | Value |

|---|---|

| Inherent Viscosity (dl/g) | 0.29 |

| 10% Weight Loss Temperature (T10) | 280 °C |

| Residual Weight at 600 °C (under N2) | ~41% |

| Glass Transition Temperature (Tg) | ~170 °C |

| Solubility | Soluble in NMP, DMF, DMAC, DMSO |

Data sourced from studies on a novel polyester containing a Schiff-base unit. revistapolimeros.org.brscielo.brredalyc.org

Cross-linking Agent in Material Fabrication

Beyond its role as a primary monomer, this compound is also employed as a cross-linking agent. sciencedaily.comalfachemic.comnordmann.global In this capacity, it connects pre-existing polymer chains, transforming them from a liquid or thermoplastic state into a more rigid and stable thermoset material or a swollen hydrogel network.

This compound is an effective cross-linking agent in the fabrication of hydrogels. sigmaaldrich.com Hydrogels are three-dimensional networks of hydrophilic polymer chains that can absorb and retain large amounts of water. They find applications in various fields, including drug delivery and biomedical engineering.

For instance, 1,3-diaminopropane can be used to cross-link carboxymethyl cellulose (B213188) (CMC) chains to create CMC-hydrogels. ijrpc.com These hydrogels are suitable for drug delivery applications due to their porous structure. ijrpc.com The this compound molecules form covalent bonds between the polymer chains, creating a stable network that swells in aqueous environments without dissolving. The degree of cross-linking can be controlled to tune the swelling ratio, mechanical properties, and drug release profile of the hydrogel.

Modification of Materials

This compound isomers are utilized as functionalizing agents to alter and improve the properties of various materials for specific industrial and environmental applications.

Carbon Nanotubes for CO2 Adsorption

The functionalization of carbon nanotubes with this compound has been identified as an effective method for enhancing their capacity to adsorb CO2. Research demonstrates that introducing amine groups from this compound onto the surface of multi-walled carbon nanotubes (MWCNTs) creates active sites for CO2 adsorption. nih.gov

In one study, pristine MWCNTs were functionalized using a 1,3-diaminopropane (DAP) solution. The resulting modified nanotubes, MWCNT/DAP, showed a significant increase in CO2 uptake. At a temperature of 303 K and a pressure of 17.3 bar, the CO2 adsorption capacity of MWCNT/DAP was 92.71 mg/g, a substantial improvement over the 48.49 mg/g adsorbed by raw MWCNTs under the same conditions. nih.gov This enhancement is attributed to the amine groups creating specific sites that effectively capture CO2 molecules. nih.gov

Similarly, functionalization with ethylenediamine (B42938) (EDA), an analogous diamine, has also shown promising results. At 309 K, MWCNTs modified with EDA (MWCNTs-EDA) adsorbed 0.6968 mmol/g of CO2, whereas raw MWCNTs adsorbed only 0.3428 mmol/g. chemicalbook.com The data indicates that the adsorption process is exothermic, with CO2 uptake decreasing as the temperature rises. chemicalbook.com

| Adsorbent | Functionalizing Agent | Temperature (K) | Pressure | CO2 Adsorption Capacity |

|---|---|---|---|---|

| Raw MWCNT | N/A | 303 | 17.3 bar | 48.49 mg/g |

| MWCNT/DAP | 1,3-Diaminopropane | 303 | 17.3 bar | 92.71 mg/g |

| Raw MWCNT | N/A | 309 | Not Specified | 0.3428 mmol/g |

| MWCNT-EDA | Ethylenediamine | 309 | Not Specified | 0.6968 mmol/g |

Thin-Film Composite Membranes via Interfacial Polymerization

In the field of membrane technology, 1,3-diaminopropane is employed as a key monomer in the interfacial polymerization process to create thin-film composite (TFC) membranes. These membranes consist of an ultra-thin selective polyamide layer formed on top of a porous support. nih.govsciencedaily.com The reaction typically involves a diamine, such as 1,3-diaminopropane, in an aqueous phase reacting with a polyfunctional acyl chloride, like trimesoyl chloride (TMC), in an organic phase. nih.govsciencedaily.com

The chemical structure of the diamine monomer is a critical factor that influences the final properties and performance of the TFC membrane. nih.gov Studies have compared membranes fabricated using different diamines. For instance, TFC membranes were created using 1,3-diaminopropane (DAPE), 1,3-cyclohexanediamine (B1580663) (CHDA), and m-phenylenediamine (B132917) (MPD) reacted with TMC. nih.gov While all three successfully formed a polyamide layer, the resulting membrane characteristics and performance in applications like forward osmosis varied. nih.gov In another application, polyamide TFC membranes prepared by reacting 1,3-diaminopropane with TMC demonstrated favorable performance in the pervaporation dehydration of tetrahydrofuran (B95107). wikipedia.org This highlights the versatility of this compound in tailoring membrane properties for specific separation processes.

Development of New Polymeric Materials and Composites

This compound serves as a fundamental building block in the synthesis of novel polymeric materials and composites. sciencedaily.com Its bifunctional nature, containing two amine groups, allows it to react with other monomers, such as dicarboxylic acids, to form long-chain polymers. sciencedaily.com

Notably, 1,3-diaminopropane is a monomer used in the production of polyamides, commonly known as nylons. sciencedaily.com The polymerization of 1,3-diaminopropane with dicarboxylic acids leads to the formation of polyamides with specific properties that make them suitable for a variety of applications, including:

Engineering plastics sciencedaily.com

Medical materials sciencedaily.com

Adhesives sciencedaily.com